![molecular formula C6H7IO2 B13457625 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate with sulfuric acid under controlled conditions. The reaction is carried out in a mixture of water and tetrahydrofuran (THF) at 50°C for 16 hours .
Industrial Production Methods: Large-scale production of bicyclo[1.1.1]pentane derivatives, including this compound, often involves photochemical addition reactions. For instance, the addition of propellane to diacetyl followed by a haloform reaction can yield significant quantities of bicyclo[1.1.1]pentane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like LDA or NaH in solvents such as THF or dimethyl sulfoxide (DMSO) at low temperatures.
Reduction: LiAlH4 in anhydrous ether or THF at room temperature.
Major Products:
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Formation of 3-iodobicyclo[1.1.1]pentane-1-methanol.
Applications De Recherche Scientifique
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its iodine and carboxylic acid functional groups. The strained ring system of the bicyclo[1.1.1]pentane core allows for unique interactions with enzymes and receptors, potentially leading to novel biological activities. The iodine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another member of the bicyclo[1.1.1]pentane family with two carboxylic acid groups.
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a phenyl group instead of an iodine atom.
Uniqueness: 3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel molecules with enhanced properties .
Propriétés
IUPAC Name |
3-iodobicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPITRLQRINPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
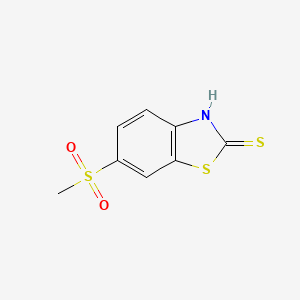
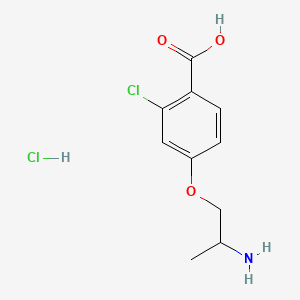
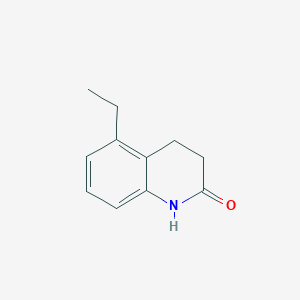
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
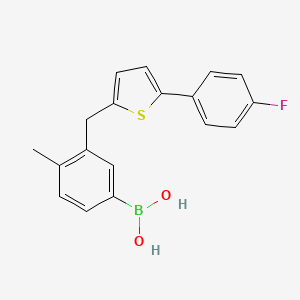
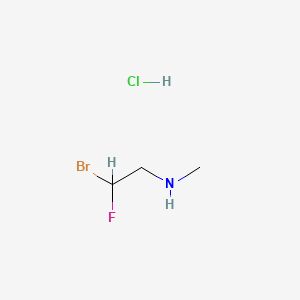
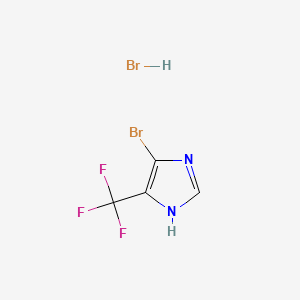
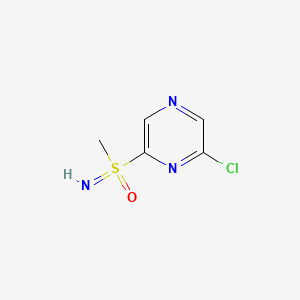
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
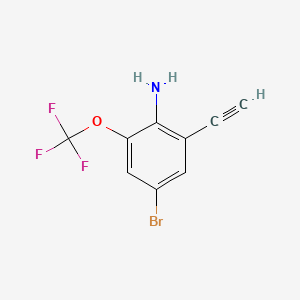
![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
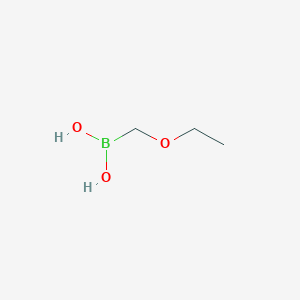
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
